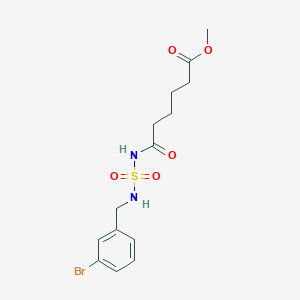

Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate

Beschreibung

Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate is a sulfonamide-containing compound characterized by a 3-bromobenzyl group attached to a sulfamoyl moiety, a six-carbon oxohexanoate backbone, and a methyl ester terminal.

Eigenschaften

IUPAC Name |

methyl 6-[(3-bromophenyl)methylsulfamoylamino]-6-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O5S/c1-22-14(19)8-3-2-7-13(18)17-23(20,21)16-10-11-5-4-6-12(15)9-11/h4-6,9,16H,2-3,7-8,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKWKKLWPGBBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)NS(=O)(=O)NCC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Bromobenzylamine Intermediate: This step involves the reaction of 3-bromobenzyl chloride with methylamine to form N-(3-bromobenzyl)methylamine.

Esterification: The final step involves the reaction of N-(3-bromobenzyl)sulfamoylmethylamine with methyl 6-oxohexanoate under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), primary or secondary amines

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate exerts its effects involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Sulfonamide vs. Phosphonate Bioactivity: The target compound’s sulfamoyl group may confer stronger hydrogen-bonding interactions with enzyme active sites compared to trisodium 6-phosphono-6-oxohexanoate (AP), which acts as a 2-oxoglutarate mimic. AP’s phosphonate group enhances metabolic stability but reduces cell permeability compared to sulfonamides . this compound lacks direct evidence of kinase inhibition, unlike its imidazolone-containing analog from , which showed promise in liver regeneration studies .

Bromoaryl Substituent Effects: The 3-bromobenzyl group in the target compound may enhance lipophilicity and target binding compared to non-brominated analogs (e.g., Methyl 2-benzoylamino-3-oxobutanoate). However, bromine’s steric bulk could limit solubility, a recurring issue in brominated compounds .

Synthetic Challenges :

- The target compound’s discontinuation contrasts with analogs like Compound 5l, synthesized via stepwise triazine functionalization, which offers modularity for diverse applications . The target compound’s synthesis likely involves sulfamoyl coupling, a step prone to side reactions, as seen in ’s phosphonate synthesis requiring strict anhydrous conditions .

Biologische Aktivität

Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate is a compound of interest due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a sulfamoyl group and a bromobenzyl moiety. The molecular formula is , with a molecular weight of approximately 373.25 g/mol. The compound's structure can be depicted as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of methyl sulfamoyl compounds. This compound has shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis through the activation of caspase pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation, apoptosis induction |

| A549 | 20 | Cell cycle arrest, apoptosis induction |

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating bacterial infections in mice. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of the compound in xenograft models. Mice treated with this compound showed a marked decrease in tumor size over four weeks, supporting its role as a promising anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate, and how are key intermediates characterized?

- The synthesis typically involves multi-step protocols, such as Friedel-Crafts acylation for aryl ketone intermediates (e.g., 6-oxohexanoate derivatives) followed by sulfamoylation. For example, esterification of carboxylic acids (e.g., using methanol and acid catalysts) yields methyl esters, as seen in the preparation of methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate with 94% yield . Key intermediates are characterized via -NMR and -NMR to confirm regiochemistry and functional group integrity, as demonstrated in capsaicin-like molecule syntheses .

Q. Which functional groups in this compound are critical for its bioactivity, and how are they validated experimentally?

- The sulfamoyl (-SONH-) and 3-bromobenzyl groups are hypothesized to drive target interactions. Structure-activity relationship (SAR) studies on analogs, such as replacing the bromine with trifluoromethyl groups, reveal reduced potency, highlighting the bromine's role in hydrophobic binding . Validation involves synthesizing derivatives (e.g., methyl 6-((4-chlorophenyl)sulfamoyl) analogs) and testing biological activity in standardized assays .

Q. What analytical techniques are essential for confirming the compound’s purity and structural identity?

- High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR and -NMR resolve backbone and substituent positions. For example, -NMR signals at δ 3.65 (COOCH) and δ 4.34 (CH-N) confirm ester and sulfamoyl linkages . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers optimize low-yield steps in the synthesis, such as reductive steps or sulfamoylation?

- Low yields in reductions (e.g., 33% yield using zinc amalgam ) may be improved via alternative reducing agents (e.g., NaBH/NiCl for selective ketone reduction). For sulfamoylation, optimizing reaction temperature (0–5°C) and using activating agents like PyBOP can enhance coupling efficiency . Parallel reaction monitoring via LC-MS aids in real-time optimization .

Q. How should contradictory data on biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

- Contradictions may arise from assay variability (e.g., cell-free vs. cellular systems) or impurities. Rigorous compound purification (≥95% by HPLC) and standardized assays (e.g., kinase inhibition using ATP-Glo™) are critical. Comparative studies with structurally validated analogs (e.g., 3-bromo vs. 4-bromo derivatives) isolate substituent effects .

Q. What strategies are effective in studying the compound’s interaction with enzymatic targets like kinases or sulfotransferases?

- Computational docking (e.g., AutoDock Vina) predicts binding poses, which are validated via mutagenesis (e.g., alanine scanning of catalytic residues). Surface plasmon resonance (SPR) quantifies binding affinity (K), while X-ray crystallography of enzyme-ligand complexes resolves atomic interactions, as seen in PI3K inhibitor studies .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

- Bioisosteric replacement (e.g., substituting ester groups with amides) reduces susceptibility to esterases. Introducing electron-withdrawing groups (e.g., -CF) on the benzyl ring enhances oxidative stability. Pharmacokinetic profiling in hepatocyte models identifies metabolically labile sites for modification .

Methodological Guidance

- Controlled Sulfamoylation : Use anhydrous DMF as solvent and Hünig's base to scavenge HCl, minimizing side reactions .

- Crystallization for Purity : Recrystallize from ethyl acetate/hexane (1:3) to remove unreacted sulfamoyl chloride .

- In Vivo Testing : Administer at 10 mg/kg (IP) in murine models, monitoring liver regeneration biomarkers (e.g., ALT, AST) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.